molecular formula C18H13ClN6O B11461324 N-(4-chlorophenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(4-chlorophenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11461324
M. Wt: 364.8 g/mol
InChI Key: JJZQDLRLHGRWRE-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a fused bicyclic core structure. This compound features a pyridin-4-yl substituent at position 2, a methyl group at position 7, and a 4-chlorophenyl carboxamide moiety at position 4. Triazolopyrimidines are pharmacologically significant due to their structural versatility and ability to interact with biological targets such as kinases, enzymes, and receptors .

Properties

Molecular Formula

C18H13ClN6O

Molecular Weight

364.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-7-methyl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C18H13ClN6O/c1-11-15(17(26)22-14-4-2-13(19)3-5-14)10-21-18-23-16(24-25(11)18)12-6-8-20-9-7-12/h2-10H,1H3,(H,22,26)

InChI Key

JJZQDLRLHGRWRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with 7-methyl-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products

Scientific Research Applications

Antimicrobial Properties

N-(4-chlorophenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has shown promising antimicrobial activity. Preliminary studies suggest that it may inhibit specific enzymes or metabolic pathways in microorganisms, contributing to its efficacy as an antimicrobial agent. Further research is needed to elucidate the exact mechanisms involved in its antimicrobial action .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. The structural features of triazolopyrimidines allow for interactions with various biological targets involved in inflammatory processes. However, detailed studies are required to confirm these effects and establish the compound's therapeutic potential in treating inflammatory diseases .

Anticancer Activity

The compound has been evaluated for its anticancer properties. Similar triazolo[1,5-a]pyrimidine derivatives have been investigated as potential treatments for various cancers due to their ability to inhibit key enzymes involved in cancer cell proliferation. The specific anticancer mechanisms of this compound remain to be fully characterized but are believed to involve modulation of signaling pathways associated with tumor growth .

Synthesis and Derivative Development

The synthesis of this compound typically involves multiple steps aimed at achieving high yield and purity. Researchers have explored various synthetic routes to develop derivatives with enhanced biological activity or improved pharmacokinetic profiles.

Case Studies on Derivatives

Several derivatives have been synthesized based on this compound's scaffold:

Compound NameStructural FeaturesBiological Activity
N-(4-fluorophenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidineFluorinated phenyl groupEnhanced solubility
N-(phenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidineUnsubstituted phenyl groupBroader biological activity spectrum
N-(3-chlorophenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidineDifferent chlorinated phenyl groupPotentially different enzyme selectivity

These derivatives highlight how modifications can lead to variations in solubility and biological activity .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves the inhibition of specific enzymes and receptors. This compound binds to the active site of the target enzyme or receptor, blocking its activity and thereby disrupting the associated biological pathway. Molecular docking studies have shown that this compound forms hydrogen bonds and hydrophobic interactions with key residues in the active site, leading to its inhibitory effects .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity :

  • The pyridin-4-yl group in the target compound may enhance binding to kinase ATP pockets compared to pyridin-2-yl derivatives (e.g., compound 60) due to spatial orientation .
  • Chlorophenyl carboxamide is a common pharmacophore in antimicrobial and antiproliferative agents, as seen in compound 5g .

Physicochemical Properties :

  • Melting Points : Compounds with bulky aryl groups (e.g., 3,4,5-trimethoxyphenyl in 5g) exhibit higher melting points (>280°C) due to increased crystallinity .
  • Solubility : The methyl group at position 7 in the target compound may improve lipid solubility compared to halogenated derivatives (e.g., bromo/fluoro in ).

Notable Findings:

  • Antimicrobial Activity : Chlorophenyl derivatives (e.g., 5g) show enhanced activity against Gram-positive bacteria compared to methoxyphenyl analogues .
  • Anticancer Potential: Bulky aryl groups (e.g., trimethoxyphenyl) improve cytotoxicity by promoting DNA intercalation .

Biological Activity

N-(4-chlorophenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound belongs to the class of triazolopyrimidines, characterized by a unique molecular structure that includes a triazolo[1,5-a]pyrimidine core with a chlorophenyl substituent and a pyridinyl group. Its molecular formula is C18H13ClN6OC_{18}H_{13}ClN_6O with a molecular weight of approximately 364.8 g/mol.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. The mechanisms likely involve the inhibition of specific enzymes or metabolic pathways in microorganisms. This activity has been observed through various assays demonstrating its effectiveness against different bacterial strains.

Anticancer Properties

Research highlights the compound's potential as an anticancer agent. For instance, derivatives of [1,2,4]triazolo[1,5-a]pyrimidines have shown promising antiproliferative activities against several human cancer cell lines. In particular:

  • Cell Lines Tested : MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
  • IC50 Values : Some derivatives demonstrated IC50 values lower than 10 μM, indicating potent activity. For example, compound H12 exhibited IC50 values of 9.47 μM against MGC-803 cells .

The mechanism of action appears to involve the suppression of the ERK signaling pathway, leading to decreased phosphorylation levels of critical proteins involved in cell proliferation and survival. This results in induced apoptosis and cell cycle arrest in the G2/M phase .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been studied for its anti-inflammatory properties. Research on similar triazole derivatives indicates that they can inhibit inflammatory mediators such as iNOS and COX-2 in RAW264.7 macrophage cells . This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of the chlorophenyl group is believed to enhance its solubility and biological activity compared to other derivatives:

Compound NameStructural FeaturesUnique Aspects
N-(4-fluorophenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidineFluorinated phenyl groupEnhanced solubility
N-(phenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidineUnsubstituted phenyl groupBroader biological activity spectrum
N-(3-chlorophenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidineDifferent chlorinated phenyl groupPotentially different enzyme selectivity

This table illustrates how variations in substituents can influence the compound's pharmacological profile.

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activity of triazolo[1,5-a]pyrimidine derivatives:

  • Antiproliferative Studies : A series of compounds were synthesized and tested for their antiproliferative activities against various cancer cell lines. The most active compounds showed significant inhibition of cell growth and induced apoptosis through specific signaling pathways.
  • Enzyme Inhibition : Investigations revealed that certain derivatives effectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, some compounds demonstrated IC50 values in the low micromolar range against CDK-2 .
  • Mechanistic Studies : Further studies indicated that these compounds could modulate multiple signaling pathways involved in cancer progression and inflammation.

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